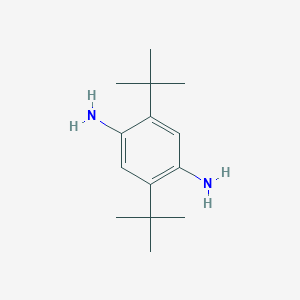
2,5-Di-tert-butylbenzene-1,4-diamine
説明
“2,5-Di-tert-butylbenzene-1,4-diamine” is a chemical compound with the molecular formula C14H24N2 . It is a rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups .
Synthesis Analysis
The synthesis of a similar compound, 3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene, was achieved by a simple coupling reaction using 3,5-di-tert-butylbenzaldehyde and o-toluidine as starting materials . A similar method might be applicable for the synthesis of “2,5-Di-tert-butylbenzene-1,4-diamine”.Chemical Reactions Analysis
The compound might undergo reactions similar to other aromatic diamines. For instance, it could participate in electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation .科学的研究の応用
Synthesis of Novel Polyimides with Low Dielectric Constants and High Organosolubility : Researchers have synthesized a series of new polyimides using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene with various aromatic tetracarboxylic dianhydrides. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them potentially useful in electronic applications where materials with low dielectric constants are required (Chern & Tsai, 2008).
Development of Fluorinated Polyimides for Improved Solubility and Optical Properties : Fluorinated polyimides synthesized from 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene and various aromatic dianhydrides show better solubility and lower color intensity compared to non-fluorinated series. These materials have potential applications in optics and electronics due to their favorable light transmittance and dielectric properties (Yang & Hsiao, 2004).
Creating Polyimides with High Thermal Stability and Mechanical Strength : Polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene exhibit high tensile strength, good solubility, and excellent thermal stability. These properties make them suitable for high-performance materials used in various industrial applications (Liaw & Liaw, 1996).
Synthesis of Polyamides with Amorphous Nature and Good Solubility : The synthesis of polyamides using 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene with various aromatic dicarboxylic acids results in polymers that are amorphous, highly soluble in polar solvents, and have good thermal properties. These materials can be used in applications requiring amorphous polymers with high solubility (Liaw & Liaw, 1998).
Gas Transport Applications : Semi-fluorinated poly(ether amide)s synthesized using a derivative of 2,5-Di-tert-butylbenzene-1,4-diamine have shown promise in gas transport applications. These polymers exhibit high molecular weight, thermal stability, and good mechanical properties, making them suitable for membrane-based gas separation (Bandyopadhyay et al., 2013).
Overcharge Protection in Lithium-Ion Batteries : Derivatives of 2,5-Di-tert-butylbenzene-1,4-diamine have been investigated as redox shuttles for overcharge protection in lithium-ion batteries. These compounds can potentially enhance the safety and lifespan of batteries (Chen & Amine, 2007).
Enhancing the Properties of Polyimides through Tert-Butyl Substitutes : Incorporating tert-butyl substitutes into the structure of fluorinated polyimides has shown to improve solubility and glass transition temperatures while maintaining good optical transmittance and thermal stability. This modification could lead to advanced materials for optical and electronic applications (Lu et al., 2013).
Safety And Hazards
特性
IUPAC Name |
2,5-ditert-butylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCJVXJXSUBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577051 | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di-tert-butylbenzene-1,4-diamine | |
CAS RN |
22162-01-2 | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



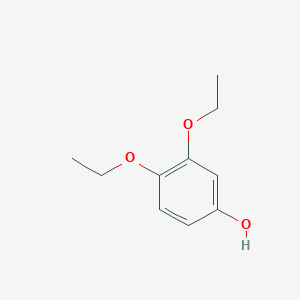
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
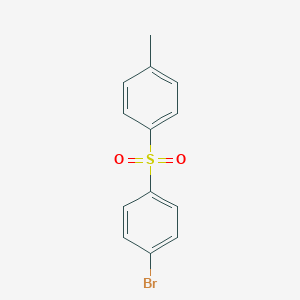

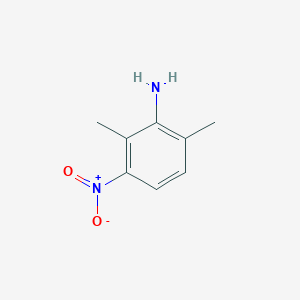
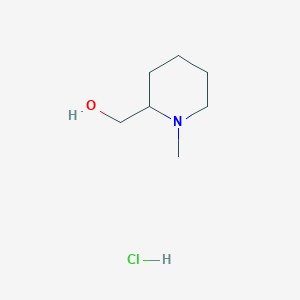
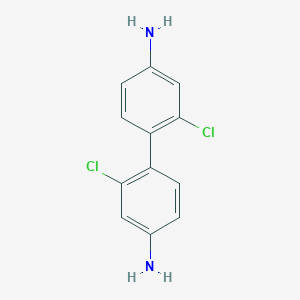
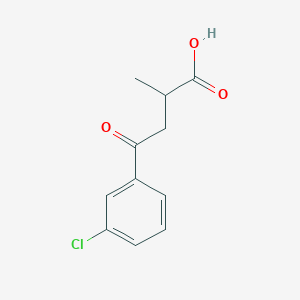
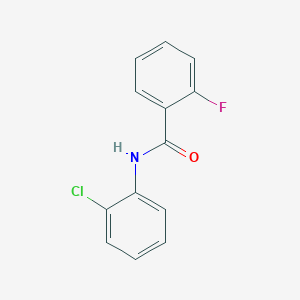
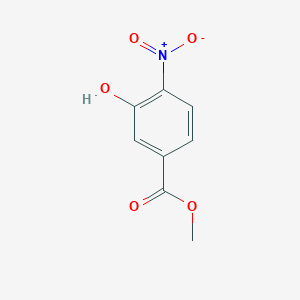
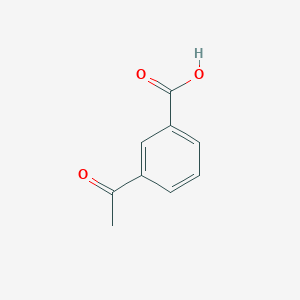
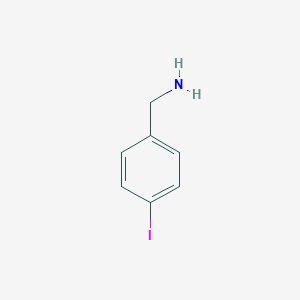
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)